3-Hydroxybenzene-1-carbothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybenzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids, where one of the oxygen atoms is replaced by a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxybenzene-1-carbothioic S-acid can be synthesized through salt metathesis from the corresponding acid chloride. For example, benzoyl chloride can be converted to thiobenzoic acid using potassium hydrosulfide : [ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{KSH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SH} + \text{KCl} ]
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the compound’s purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxybenzene-1-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Hydroxybenzene-1-carbothioic S-acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Hydroxybenzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. For example, it can induce systemic acquired resistance (SAR) in plants by increasing salicylic acid accumulation and expression of defense marker genes . This compound can also enhance antioxidant systems and phenylpropanoid pathways in plants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Hydroxybenzene-1-carbothioic S-acid include:
- 3-Hydroxybenzoic acid
- Thioacetic acid
- Pyridine-2,6-dicarbothioic acid
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form strong hydrogen-bonding interactions and its potential for polymorphism further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
720656-30-4 |
---|---|
Molekularformel |
C7H6O2S |
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
3-hydroxybenzenecarbothioic S-acid |
InChI |
InChI=1S/C7H6O2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10) |
InChI-Schlüssel |
SYUJXGSLYUWEDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.